4-tert-butyl-2-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide
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Overview
Description
4-tert-butyl-2-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl group, an oxo group, and a prop-2-yn-1-yl substituent on the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.
Incorporation of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced through a nucleophilic substitution reaction using propargyl bromide or propargyl chloride.
Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the pyrrolidine ring.
Addition: The prop-2-yn-1-yl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides in the presence of a base or acid catalyst.
Addition: Hydrogen gas with a palladium catalyst, halogens like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-2-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-2-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate: A closely related compound with similar structural features.
4-tert-butyl-2-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid: Another similar compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
4-tert-butyl-2-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for various modifications and derivatizations, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-tert-butyl-2-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-6-13-10(15)9-8(12(2,3)4)7-14-11(9)16/h1,8-9H,6-7H2,2-4H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBVFTMHIDGAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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